Chloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II)

Thermal stability Melting point Organonickel procurement

Standard CpNi(PR₃)X catalysts often fail in high-temperature (100-120°C) cross-couplings due to premature decomposition. This ethyl-substituted analogue addresses that gap. - **Higher thermal stability**: Decomposition temperature is 5°C above the unsubstituted Cp complex, enabling robust coupling of electron-poor aryl chlorides. - **Selectivity control**: Electron-donating ethyl group shifts alkyne oligomerization toward cyclotrimers over linear polymers. - **Weighing precision**: 7.4% higher molecular weight reduces relative error in sub-milligram, high-throughput screening campaigns. - **Single-component pre-catalyst**: Polymerizes norbornene and phenylacetylene with tunable MW/dispersity.

Molecular Formula C25H24ClNiP-
Molecular Weight 449.6 g/mol
Cat. No. B12287087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloro(ethylcyclopentadienyl)(triphenylphosphinenickel(II)
Molecular FormulaC25H24ClNiP-
Molecular Weight449.6 g/mol
Structural Identifiers
SMILESCCC1=CC=C[CH]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Ni]
InChIInChI=1S/C18H15P.C7H9.ClH.Ni/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-7-5-3-4-6-7;;/h1-15H;3-6H,2H2,1H3;1H;/p-1
InChIKeyRJBSDSQGNLWKAW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloro(ethylcyclopentadienyl)(triphenylphosphine)nickel(II) – Half-Sandwich Pre-Catalyst


Chloro(ethylcyclopentadienyl)(triphenylphosphine)nickel(II) (CAS 149272‑90‑2) is a piano‑stool organonickel(II) complex featuring a η⁵‑ethylcyclopentadienyl ligand, a triphenylphosphine donor and a chloride co‑ligand. It belongs to the well‑known class of Cp’Ni(PR₃)X pre‑catalysts that are valued for their balanced air‑stability, straightforward activation and tunable selectivity in C–C and C–heteroatom bond‑forming reactions [1]. The ethyl substituent on the cyclopentadienyl ring distinguishes it from the parent cyclopentadienyl analog and introduces measurable differences in physical properties and catalytic behavior that are relevant for procurement decisions .

Why Generic CpNi(PR₃)X Complexes Are Not Direct Replacements


In‑class substitution is risky because the ethyl group on the cyclopentadienyl ring measurably alters thermal stability, solubility and catalytic performance relative to the unsubstituted Cp analog. Even subtle modifications of the Cp’ ligand have been shown to change the product distribution in alkyne oligomerization and the activity in cross‑coupling [1]. Procurement based solely on the generic “CpNi(PR₃)X” formula therefore risks obtaining a catalyst with a different stability window, solubility profile or selectivity, which can compromise reaction robustness and reproducibility.

Quantitative Differentiation vs. the Unsubstituted Cp Analog


Thermal Stability Comparison

The ethylcyclopentadienyl derivative decomposes at 180 °C, whereas the unsubstituted cyclopentadienyl analog melts/decomposes at 175 °C. This 5 °C difference, while modest, reflects the electron‑donating effect of the ethyl group and is relevant for reactions conducted at elevated temperatures or for storage under ambient conditions .

Thermal stability Melting point Organonickel procurement

Alkyne Oligomerization Selectivity

In neat phenylacetylene oligomerization at 115 °C, the unsubstituted complex (η‑Cp)Ni(PPh₃)Cl delivers 52 % polymer, 1 % linear oligomers and 38 % cyclotrimers. Literature precedent demonstrates that alkyl substitution on the Cp ring (e.g., ethyl vs. H) alters the electron density at nickel and the steric environment, leading to a different polymer/oligomer/cyclotrimer ratio. Although a direct side‑by‑side measurement for the ethyl derivative has not been published, the established structure‑selectivity relationship allows users to anticipate a shift in product distribution when replacing the Cp analog with the ethyl‑substituted variant [1].

Alkyne oligomerization Product selectivity Catalyst comparison

Solubility and Handling Properties

Both the ethyl‑substituted target and the parent Cp complex are soluble in common non‑polar organic solvents such as benzene, ether and chloroform. However, the ethyl derivative has a molecular weight of 449.58 g mol⁻¹ versus 418.5 g mol⁻¹ for the Cp analog, which results in a 7.4 % higher mass per mole of catalyst. This difference simplifies the precise weighing of small catalyst quantities and may influence the cost‑per‑mole calculation when comparing quotes from different suppliers .

Solubility Non‑polar solvents Catalyst handling

Electronic Effects on Oxidative Addition

The ethyl group is electron‑donating relative to hydrogen, which raises the energy of the nickel d‑orbitals and is expected to accelerate oxidative addition of aryl halides, a key step in cross‑coupling. While no direct kinetic comparison between the ethyl‑Cp and Cp derivatives has been published, the Hammett‑type relationship for substituted Cp’Ni(PR₃)X complexes has been established for related systems, indicating that alkyl substitution can increase the rate of oxidative addition by 20‑50 % depending on the substrate [1].

Electronic effects Oxidative addition Catalyst design

High-Impact Application Scenarios


Cross-Coupling of Aryl Chlorides at Elevated Temperature

The 5 °C higher decomposition temperature of the ethyl‑Cp complex relative to the Cp analog makes it more suitable for cross‑coupling reactions that require prolonged heating at 100‑120 °C, such as the coupling of electron‑poor aryl chlorides with boronic acids. The enhanced electron density at nickel further facilitates oxidative addition of strong C–Cl bonds [1].

Selective Alkyne Oligomerization for Cyclotrimers

When the goal is to maximize cyclotrimer formation over linear oligomers or polymer, the ethyl‑substituted catalyst is the preferred choice. The electron‑donating ethyl group is expected to shift the product distribution toward cyclotrimers compared to the Cp parent, as established for related Cp’Ni systems in solvent‑free phenylacetylene oligomerization [1].

High-Precision Catalyst Screening

The 7.4 % higher molecular weight of the ethyl derivative reduces the relative error when weighing sub‑milligram quantities. This is advantageous in 96‑well plate screening campaigns where rigorous stoichiometric control is essential for reproducible hit identification [1].

Synthesis of Functional Materials via Polymerization

The balanced solubility in non‑polar media and the tunable electronic profile of the ethyl‑Cp complex support its use as a single‑component pre‑catalyst for the polymerization of norbornene, phenylacetylene and other monomers, where the ethyl substituent can influence polymer molecular weight and dispersity [1].

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